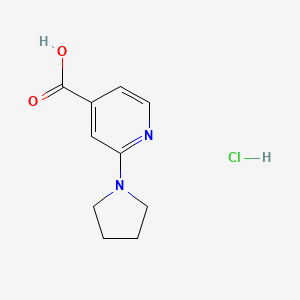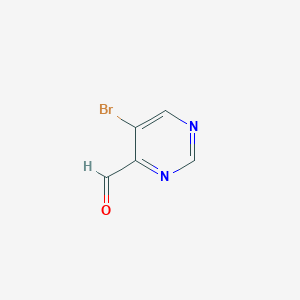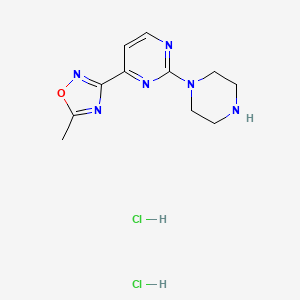
2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene
Vue d'ensemble
Description
2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene is a biochemical used for proteomics research . It has a molecular formula of C11H13F3 and a molecular weight of 202.22 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzene ring substituted with two methyl groups and one 3,3,3-trifluoropropyl group . The exact 3D structure can be viewed using specific software .Applications De Recherche Scientifique
Cycloaddition and Cyclocondensation Reactions : In a study on cycloaddition and cyclocondensation reactions, a compound similar to 2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene was synthesized and analyzed, highlighting its potential in organic synthesis (Sokolov & Aksinenko, 2014).
Structural Analysis in Liquid Mixtures : Another study used neutron diffraction to analyze the structure of liquid mixtures involving compounds similar to this compound. This research can be crucial for understanding solvent interactions in various chemical processes (Deetlefs et al., 2005).
Synthesis of Star-Shaped Compounds : Research on the synthesis of star-shaped compounds using 1,3,5-triazine derivatives, which include benzene rings similar to this compound, demonstrated applications in creating novel organic compounds with unique electrical properties (Meier, Holst, & Oehlhof, 2003).
Catalysis in Polymer Synthesis : A study on tris(pentafluorophenyl)borane as a catalyst in polymer synthesis used compounds structurally related to this compound, highlighting its relevance in materials science and polymer chemistry (Zhou & Kawakami, 2005).
Hydrogallation Reactions : In the field of organometallic chemistry, the study of hydrogallation reactions using benzene derivatives similar to this compound can provide insights into novel synthetic pathways for creating complex molecules (Uhl, Breher, Haddadpour, & Rogel, 2005).
Supramolecular Architecture Studies : Research on the crystal structures of benzene derivatives, including those related to this compound, provides valuable data for understanding molecular interactions and designing new materials (Qian, Chen, Cui, & Zhu, 2012).
Propriétés
IUPAC Name |
2,4-dimethyl-1-(3,3,3-trifluoropropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3/c1-8-3-4-10(9(2)7-8)5-6-11(12,13)14/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBIPSXXNAUFBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















